molecular formula C9H20O4 B3393879 1,3-Pentanediol, 2-methyl-, 1-propanoate CAS No. 55109-53-0

1,3-Pentanediol, 2-methyl-, 1-propanoate

Cat. No.: B3393879
CAS No.: 55109-53-0
M. Wt: 192.25 g/mol
InChI Key: AIIFLLPRSKBEDT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Pentanediol, 2-methyl-, 1-propanoate can be synthesized through the esterification of 1,3-pentanediol, 2-methyl- with propanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Pentanediol, 2-methyl-, 1-propanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 1,3-pentanediol, 2-methyl- and propanoic acid.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water as the reagent.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: 1,3-Pentanediol, 2-methyl- and propanoic acid.

    Oxidation: Corresponding carboxylic acids or aldehydes.

    Reduction: Alcohol derivatives.

Scientific Research Applications

1,3-Pentanediol, 2-methyl-, 1-propanoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3-pentanediol, 2-methyl-, 1-propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active metabolites, which may interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,3-Pentanediol: A diol with similar structural features but lacks the ester group.

    2-Methyl-1,3-butanediol: Another diol with a similar carbon backbone but different functional groups.

    Propyl propanoate: An ester with a similar ester group but different carbon chain length.

Uniqueness

1,3-Pentanediol, 2-methyl-, 1-propanoate is unique due to the presence of both a diol and an ester group, which imparts distinct chemical and physical properties. This combination allows for versatile reactivity and a wide range of applications in various fields .

Properties

IUPAC Name

2-methylpentane-1,3-diol;propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2.C3H6O2/c1-3-6(8)5(2)4-7;1-2-3(4)5/h5-8H,3-4H2,1-2H3;2H2,1H3,(H,4,5)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIIFLLPRSKBEDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)CO)O.CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90850531
Record name Propanoic acid--2-methylpentane-1,3-diol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90850531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55109-53-0
Record name Propanoic acid--2-methylpentane-1,3-diol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90850531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Pentanediol, 2-methyl-, 1-propanoate
Reactant of Route 2
1,3-Pentanediol, 2-methyl-, 1-propanoate
Reactant of Route 3
1,3-Pentanediol, 2-methyl-, 1-propanoate
Reactant of Route 4
1,3-Pentanediol, 2-methyl-, 1-propanoate
Reactant of Route 5
1,3-Pentanediol, 2-methyl-, 1-propanoate
Reactant of Route 6
1,3-Pentanediol, 2-methyl-, 1-propanoate

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